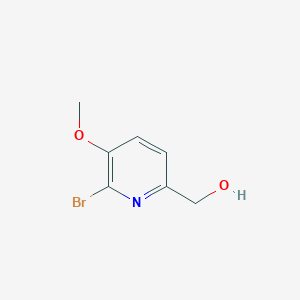

(6-Bromo-5-methoxypyridin-2-yl)methanol

Vue d'ensemble

Description

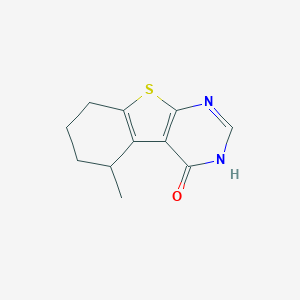

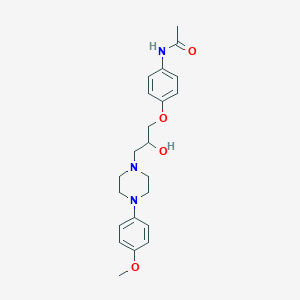

“(6-Bromo-5-methoxypyridin-2-yl)methanol” is a chemical compound with the empirical formula C7H8BrNO2 . It has a molecular weight of 218.05 . It is a solid substance and is used as a research chemical .

Molecular Structure Analysis

The SMILES string for this compound is COc1ccc(CO)nc1Br . The InChI is 1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 .Physical And Chemical Properties Analysis

“(6-Bromo-5-methoxypyridin-2-yl)methanol” is a solid substance . Its molecular weight is 218.05 . The compound’s storage condition is in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Protonation Sites and Hydrogen Bonding

One research application involves the synthesis and structural characterization of compounds related to (6-Bromo-5-methoxypyridin-2-yl)methanol. Specifically, researchers studied the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. The investigation revealed different sites of protonation and distinct intermolecular hydrogen bonding patterns, which are essential for understanding the molecular structure and potential chemical reactivity of such compounds (Böck et al., 2021).

Synthesis and Structural Analysis

Another application involves the synthesis of a new Schiff base compound closely related to (6-Bromo-5-methoxypyridin-2-yl)methanol. This compound was synthesized and characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, providing insights into its molecular and crystalline structure. Such analyses are crucial for the development of new materials and the understanding of their properties (Wang et al., 2008).

Ligand Exchange Reactions

Research also extends to studying ligand exchange reactions involving complexes related to (6-Bromo-5-methoxypyridin-2-yl)methanol. These studies can provide significant insights into the reactivity and potential applications of these compounds in catalysis and material science (Klausmeyer et al., 2003).

Crystal Structure and Stability

The synthesis, characterization, and crystal structure analysis of compounds derived from (6-Bromo-5-methoxypyridin-2-yl)methanol highlight the importance of such research in understanding the stability and properties of these materials. The presence of intramolecular hydrogen bonds, for instance, is believed to give stability to the crystal structure, which is vital for practical applications (Percino et al., 2005; Percino et al., 2007).

Chemical Synthesis and Drug Development

Further applications include the efficient synthesis of compounds with potential relevance in drug development. For example, research on the synthesis of carboxylic acid moieties of certain dopamine and serotonin receptors antagonists showcases the importance of understanding and developing new synthetic routes for pharmacologically active compounds (Hirokawa et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

(6-bromo-5-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKNIQPNYHFKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581413 | |

| Record name | (6-Bromo-5-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-5-methoxypyridin-2-yl)methanol | |

CAS RN |

905562-91-6 | |

| Record name | (6-Bromo-5-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)